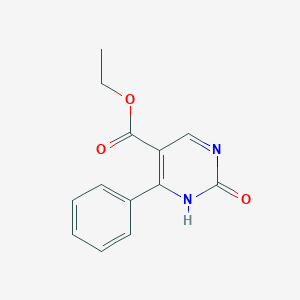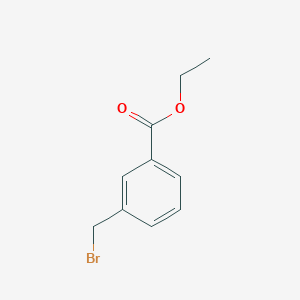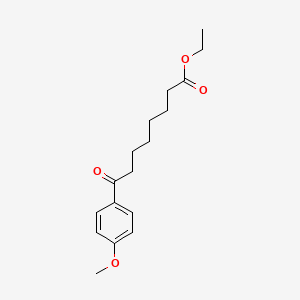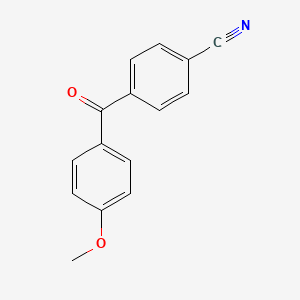
2,3,5,6-Tetrafluoro-4-nitroaniline
説明
2,3,5,6-Tetrafluoro-4-nitroaniline is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other fluorinated organic compounds. The compound is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring, which is an aniline derivative. This structure is significant as it can serve as an intermediate for the synthesis of more complex molecules, including those with potential fungicidal activity .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline has been approached through different pathways. One method involves the amination of pentafluoronitrobenzene, which has been optimized to improve yield and speed by using thin-layer chromatography (TLC) monitoring and 'dry column' chromatography . Another study describes the preparation of 2,3,5,6-Tetrafluoroaniline, which can be considered a precursor to the nitro derivative, from tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, achieving a high yield and purity .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrafluoro-4-nitroaniline is not directly discussed in the provided papers. However, the structure can be inferred from the synthesis methods and the known chemical behavior of similar compounds. The presence of fluorine atoms and a nitro group on the benzene ring would influence the electronic properties of the molecule, potentially affecting its reactivity and the types of reactions it can undergo .
Chemical Reactions Analysis
The chemical reactivity of 2,3,5,6-Tetrafluoro-4-nitroaniline is highlighted by its ability to be converted into other compounds. For instance, it can be transformed into 1,2,3,4-tetrafluoro-5,6-dinitrobenzene using peroxytrifluoroacetic acid and into 3,4,5,6-tetrafluoro-1,2-phenylenediamine with SnCl2/HCl. These derivatives can then be used to synthesize tetrafluoro-benzimidazoles, -triazoles, and -quinoxalines, which have been reported to possess fungicidal properties . Another study mentions the synthesis of 2,3,5,6-Tetrafluoro-4-nitrosopyridine through the oxidation of an amino derivative, which further reacts to form other compounds like C,C-diphenyl-N-(tetrafluoro-4-pyridyl)nitrone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-nitroaniline are not explicitly detailed in the provided papers. However, the high purity of the synthesized compound suggests that it has well-defined physical properties suitable for industrial applications . The presence of fluorine atoms is known to significantly alter the physical properties of organic molecules, often increasing their stability and resistance to degradation. The nitro group is a common functional group that can participate in various chemical reactions, which is essential for the compound's utility as an intermediate in organic synthesis .
科学的研究の応用
Chemical Synthesis and Reactions
2,3,5,6-Tetrafluoro-4-nitroaniline has been used in various chemical syntheses and reactions. For instance, it has been involved in the oxidation of perfluoroaromatics, forming compounds like 3,4,5-trifluoro-6-nitro-1,2-diazo-oxide and trifluorohydroquinone (Hudlicky & Bell, 1974). Additionally, it serves as an intermediate for synthesizing tetrafluorobenzimidazoles, -triazoles, and -quinoxalines, with potential applications in fungicidal activities (Heaton, Hill, & Drakesmith, 1997).
Mass Spectrometry Applications
The compound's unique properties enable its application in mass spectrometry for differentiating isomers. Specifically, it can be used to study the fragmentation patterns of various fluoronitroanilines, assisting in the differentiation of isomers (Gierczyk, Grajewski, & Zalas, 2006).
Application in Organic Paramagnetic Building Blocks
2,3,5,6-Tetrafluoro-4-nitroaniline has been utilized in the development of stable polyfluorinated nitroxide radicals for cross-coupling reactions. This application is significant in the field of organic chemistry, particularly in synthesizing fluorinated organic paramagnetic compounds (Politanskaya et al., 2020).
Synthesis of Heterocyclic Compounds
The chemical plays a role in synthesizing heterocyclic compounds. For example, it has been used in the synthesis of tetrafluoro-4-nitrosopyridine, a compound with potential applications in developing new heterocyclic compounds (Banks et al., 1987).
Research in Molecular Structure and Binding
In crystallography and molecular structure research, 2,3,5,6-Tetrafluoro-4-nitroaniline has contributed to studies involving the interactions and binding properties of molecules. For instance, research has been conducted on the binding properties of nitroaniline isomers, which can include derivatives of 2,3,5,6-Tetrafluoro-4-nitroaniline, with proteins like bovine serum albumin, providing insights into molecular interactions and toxicological implications (Xiang, Tong, & Lin, 2007).
Environmental Chemistry and Biodegradation
2,3,5,6-Tetrafluoro-4-nitroaniline is also relevant in environmental chemistry, particularly in studying its biodegradation. Research involving strains like Rhodococcus sp. has explored the aerobic degradation pathways of related nitroaniline compounds, which can inform the biodegradability and environmental impact of 2,3,5,6-Tetrafluoro-4-nitroaniline (Khan et al., 2013).
Safety And Hazards
将来の方向性
While specific future directions for 2,3,5,6-Tetrafluoro-4-nitroaniline are not mentioned in the search results, fluorinated compounds are being increasingly used in the development of new molecular entities with various biological activities . This suggests that 2,3,5,6-Tetrafluoro-4-nitroaniline could potentially have applications in the development of new drugs or materials.
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOHNVFWHXDRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455054 | |
| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-nitroaniline | |
CAS RN |
776-16-9 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)





